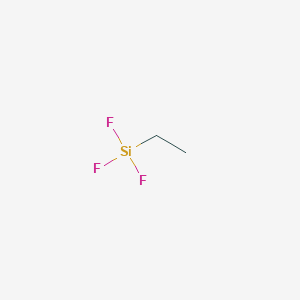
Ethyltrifluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltrifluorosilane is a useful research compound. Its molecular formula is C2H5F3Si and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Ethyltrifluorosilane is primarily utilized in the development of advanced materials, particularly in the creation of hydrophobic and oleophobic surfaces. Its ability to impart water and oil repellency makes it valuable in several applications:
- Surface Coatings : this compound is used to create hydrophobic coatings on various substrates, enhancing their resistance to moisture and contaminants. This is particularly useful in electronics where moisture can lead to corrosion and failure.
- Composite Materials : The compound is incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that adding fluorinated silanes can enhance the durability of composite materials while maintaining lightweight characteristics .
Chemical Synthesis
In chemical synthesis, this compound serves as a reagent for introducing trifluoromethyl groups into organic molecules. This process is significant for:
- Trifluoromethylation Reactions : this compound can be employed in electrophilic trifluoromethylation reactions, allowing for the modification of pharmaceuticals and agrochemicals to improve their efficacy and stability .
- Synthesis of Functionalized Silanes : It acts as a precursor in the synthesis of various functionalized silanes, which are essential in developing siloxane polymers with tailored properties for specific applications .
Surface Modification Techniques
The compound's unique properties make it suitable for surface modification techniques aimed at enhancing adhesion, wettability, and chemical resistance:
- Self-Assembled Monolayers (SAMs) : this compound can form SAMs on substrates, providing a uniform layer that modifies surface energy characteristics. Such modifications are crucial in biomedical devices where biocompatibility is essential .
- Nanostructured Surfaces : The use of this compound in creating nanostructured surfaces has been explored for applications in sensors and catalysis. Its ability to alter surface characteristics at the nanoscale can lead to improved performance in these areas .
Case Study 1: Hydrophobic Coatings
Research conducted on the application of this compound as a hydrophobic coating demonstrated significant improvements in water repellency on glass surfaces. The study reported a contact angle increase from 30° to over 120° after treatment, indicating enhanced hydrophobicity that could be beneficial for optical devices and outdoor applications.
Case Study 2: Trifluoromethylation
A study investigated the efficiency of this compound in trifluoromethylation reactions involving various substrates. The results showed successful incorporation of the trifluoromethyl group with yields exceeding 80%, highlighting its potential as a reagent in pharmaceutical chemistry.
Data Summary Table
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Material Science | Hydrophobic coatings | Enhanced moisture resistance |
| Chemical Synthesis | Trifluoromethylation reactions | Improved yields in organic synthesis |
| Surface Modification | Formation of SAMs | Tailored surface energy characteristics |
| Nanostructured Surfaces | Sensor development | Enhanced sensitivity and performance |
Propriétés
Numéro CAS |
353-89-9 |
|---|---|
Formule moléculaire |
C2H5F3Si |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
ethyl(trifluoro)silane |
InChI |
InChI=1S/C2H5F3Si/c1-2-6(3,4)5/h2H2,1H3 |
Clé InChI |
NHOREJPMXSLGGR-UHFFFAOYSA-N |
SMILES |
CC[Si](F)(F)F |
SMILES canonique |
CC[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















